Benzenediazonium, 4-methoxy-, chloride
Overview
Description
Benzenediazonium, 4-methoxy-, chloride, also known as 4-Methoxybenzenediazonium chloride, is a chemical compound with the molecular formula C7H7ClN2O . It is a derivative of benzenediazonium, which has a methoxy group (-OCH3) attached to the fourth carbon atom in the benzene ring .
Molecular Structure Analysis
The molecular structure of 4-Methoxybenzenediazonium chloride consists of a benzene ring with a diazonium group (-N2+) and a methoxy group (-OCH3) attached to it . The average mass of this compound is 170.596 Da .Chemical Reactions Analysis
Benzenediazonium compounds, including 4-Methoxybenzenediazonium chloride, can undergo various types of reactions. These include substitution reactions, where the diazonium group is replaced by another group, and coupling reactions, where the diazonium compound reacts with another aromatic compound to form a compound with a nitrogen bridge .Mechanism of Action
The mechanism of action of benzenediazonium compounds involves the replacement of the diazonium group with another group or the formation of a nitrogen bridge with another aromatic compound . In substitution reactions, the diazonium group is replaced by a group such as -OH or -I, and nitrogen gas is released . In coupling reactions, the diazonium compound reacts with another aromatic compound to form a compound with a nitrogen bridge .
Safety and Hazards
4-Methoxybenzenediazonium chloride should be handled with care. It is recommended to avoid dust formation, breathing in mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be worn when handling this compound . In case of accidental ingestion or contact with skin or eyes, immediate medical attention should be sought .
Properties
IUPAC Name |
4-methoxybenzenediazonium;chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N2O.ClH/c1-10-7-4-2-6(9-8)3-5-7;/h2-5H,1H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXUUPPXJWVTHH-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)[N+]#N.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30474018 | |
Record name | Benzenediazonium, 4-methoxy-, chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30474018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4346-59-2 | |
Record name | 4-Methoxybenzenediazonium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4346-59-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenediazonium, 4-methoxy-, chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30474018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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